2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid
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Overview
Description
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] is a complex organic compound that belongs to the class of nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Protection of hydroxyl groups: The 3’ and 5’ hydroxyl groups of the nucleoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the imidazo[4,5-b]pyridine moiety: This step involves the coupling of the protected nucleoside with the imidazo[4,5-b]pyridine derivative under specific conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves the removal of the silyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput screening can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby affecting the replication and transcription processes in cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine: Another nucleoside analog with protective silyl groups.
Uniqueness
The uniqueness of 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyrid] lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
896719-58-7 |
---|---|
Molecular Formula |
C₄₂H₅₇N₉O₄Si₂ |
Molecular Weight |
808.13 |
Origin of Product |
United States |
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